molecular formula C15H25NO2S B3825810 p-Toluenesulfonamide, N,N-diisobutyl- CAS No. 115281-07-7

p-Toluenesulfonamide, N,N-diisobutyl-

Cat. No.: B3825810
CAS No.: 115281-07-7
M. Wt: 283.4 g/mol
InChI Key: DSMRCZDBUXOCCM-UHFFFAOYSA-N
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Description

Contextualization within the Sulfonamide Class of Organic Compounds

The sulfonamide functional group (R-SO₂NR'R") is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net These compounds are derivatives of sulfonic acids where a hydroxyl group is replaced by an amine. The parent compound, p-toluenesulfonamide (B41071), is a primary sulfonamide (R' and R" = H) and is a white crystalline solid produced on a large industrial scale. chemicalbook.com It serves as a vital intermediate in the synthesis of dyes, plasticizers, and the well-known class of sulfa drugs. chemicalbook.comdrugbank.com

N,N-Diisobutyl-p-toluenesulfonamide is a tertiary sulfonamide, meaning the nitrogen atom is fully substituted with two alkyl groups, in this case, two isobutyl groups. This N,N-disubstitution fundamentally alters the compound's chemical nature compared to primary (SO₂NH₂) or secondary (SO₂NHR) sulfonamides. Most notably, the absence of an acidic N-H proton means it cannot participate in reactions that require deprotonation at the nitrogen, nor can it act as a hydrogen bond donor in the same way as its primary and secondary counterparts. nih.gov This structural feature places it in a distinct category of sulfonamides often explored for applications where chemical stability and specific physical properties are paramount.

Significance in Modern Chemical Research and Synthesis

While specific research detailing the applications of N,N-Diisobutyl-p-toluenesulfonamide is limited, its significance can be understood through the established roles of related N,N-dialkylsulfonamides and p-toluenesulfonamide derivatives in industry and research.

Potential as a Plasticizer: A significant industrial application for toluenesulfonamide derivatives is their use as plasticizers, particularly for polyamide, cellulose, and hot-melt adhesive resins. chemicalbook.compenpet.com Plasticizers are additives that increase the flexibility and durability of materials. The mixture of ortho- and para-toluenesulfonamide is employed as a reactive plasticizer that improves the flow properties of thermosetting resins. penpet.comnih.gov The structure of N,N-Diisobutyl-p-toluenesulfonamide, with its bulky and non-polar isobutyl groups, suggests it could function effectively in this capacity. These alkyl groups would likely enhance its compatibility with polymer matrices, potentially improving flexibility and processability. Patents related to plasticizers for polyamides describe the use of amides derived from dialkylamines, a class that includes the diisobutyl derivative. google.com

Role in Organic Synthesis: The p-toluenesulfonyl group (tosyl group) is a ubiquitous functional group in organic synthesis, often used as a protecting group for amines. However, as N,N-Diisobutyl-p-toluenesulfonamide is a tertiary sulfonamide, it lacks the N-H bond necessary for typical deprotection/protection schemes. Instead, its significance in synthesis would lie in its role as a stable, pre-functionalized building block. The synthesis of various N-substituted p-toluenesulfonamides is a common practice to create intermediates with tailored properties for more complex molecular architectures. nsf.gov For instance, related N,N-disubstituted p-toluenesulfonamides, such as N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, are used in the preparation of selectively protected aza-macrocycles. By analogy, N,N-Diisobutyl-p-toluenesulfonamide could serve as a lipophilic, non-reactive scaffold in multi-step synthetic pathways where its steric bulk and stability are advantageous.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2S/c1-12(2)10-16(11-13(3)4)19(17,18)15-8-6-14(5)7-9-15/h6-9,12-13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRCZDBUXOCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151028
Record name p-Toluenesulfonamide, N,N-diisobutyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115281-07-7
Record name p-Toluenesulfonamide, N,N-diisobutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115281077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluenesulfonamide, N,N-diisobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N,n Diisobutyl P Toluenesulfonamide

Direct N-Alkylation Approaches

Direct alkylation methods represent the most traditional and straightforward routes to synthesizing N,N-disubstituted sulfonamides. These strategies typically involve the formation of the sulfur-nitrogen bond through the reaction of a sulfonyl halide with a secondary amine or through the sequential alkylation of a primary sulfonamide.

Reaction of p-Toluenesulfonyl Chloride with Diisobutylamine (B89472)

The most direct synthesis of N,N-diisobutyl-p-toluenesulfonamide involves the reaction of p-toluenesulfonyl chloride with diisobutylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The secondary amine, diisobutylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of the stable sulfonamide C-N bond.

The reaction is typically performed in an inert solvent, such as dichloromethane, and in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, preventing it from protonating the diisobutylamine reactant and rendering it non-nucleophilic. organic-chemistry.org The procedure generally involves adding the sulfonyl chloride to a solution of the amine and the base at a controlled temperature, often starting at 0-5 °C and then allowing the mixture to warm to room temperature. organic-chemistry.org

Table 1: Typical Reaction Parameters for Direct Sulfonylation

Reactant 1 Reactant 2 Base Solvent Temperature

Alkylation with Sodium Hydride/Dimethylformamide Systems

An alternative to direct sulfonylation is the stepwise N-alkylation of the parent p-toluenesulfonamide (B41071). This method would first involve the synthesis of N-isobutyl-p-toluenesulfonamide, followed by a second alkylation step to introduce the second isobutyl group. The use of a strong base is crucial for the second alkylation due to the decreased acidity of the N-H bond in the monosubstituted sulfonamide.

The combination of sodium hydride (NaH) as a base and dimethylformamide (DMF) as the solvent is a powerful system for such N-alkylations. reddit.com In this process, sodium hydride, a non-nucleophilic strong base, deprotonates the N-isobutyl-p-toluenesulfonamide to generate a highly nucleophilic sodium salt (sulfonamide anion). This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, such as isobutyl bromide, to yield the final product, N,N-diisobutyl-p-toluenesulfonamide. While effective, this method can sometimes be complicated by the potential for the DMF to decompose in the presence of a strong base at elevated temperatures. reddit.com

Catalytic Approaches to N,N-Disubstituted Sulfonamide Synthesis

Modern synthetic chemistry increasingly favors catalytic methods, which offer milder reaction conditions, greater efficiency, and improved environmental profiles compared to stoichiometric reagents.

Solid Super Acid Catalysis

Catalytic methods provide an alternative to using highly reactive starting materials like p-toluenesulfonyl chloride. One such approach involves the direct reaction of anhydrous p-toluenesulfonic acid with an amine, facilitated by a solid superacid catalyst. google.com This method is advantageous as it avoids the generation of corrosive HCl gas and the use of sulfonyl chlorides, which can be sensitive to moisture. google.com

In a patented process, N-alkyl p-toluenesulfonamides are synthesized by reacting anhydrous p-toluenesulfonic acid with a primary amine in the presence of a PIM-supported solid superacid catalyst and a 5A molecular sieve. google.com The molecular sieve acts as a water scavenger, removing the water produced during the condensation and driving the reaction to completion. While the patent focuses on primary amines, the principle can be extended to secondary amines like diisobutylamine. The reaction is noted for its mild conditions and the reusability of the catalyst. google.com

Table 2: Patented Conditions for Solid Super Acid Catalyzed Sulfonamide Synthesis

Reactant 1 Reactant 2 Catalyst Additive Solvent Temperature

Transition Metal-Catalyzed Methods for N-Alkylation

Transition metal catalysis, particularly using earth-abundant metals like manganese, offers an elegant and sustainable route for the N-alkylation of sulfonamides. organic-chemistry.orgorganic-chemistry.orgnih.gov These methods often operate via a "borrowing hydrogen" (BH) or "hydrogen autotransfer" mechanism, which allows commodity alcohols to be used as alkylating agents, with water being the only byproduct. organic-chemistry.orgorganic-chemistry.org

In a typical manganese-catalyzed system, a well-defined Mn(I) PNP pincer complex is used as the precatalyst. organic-chemistry.orgresearchgate.net The catalytic cycle begins with the dehydrogenation of the alcohol (e.g., isobutanol) to form an aldehyde and a manganese-hydride species. The aldehyde then condenses with p-toluenesulfonamide to form an N-sulfonylimine intermediate. Finally, the manganese-hydride species reduces the imine to the N-alkylated sulfonamide, regenerating the active catalyst. researchgate.net Research shows these systems are highly effective for the mono-N-alkylation of a wide range of sulfonamides, achieving excellent yields. organic-chemistry.orgresearchgate.netresearcher.life The synthesis of a disubstituted product like N,N-diisobutyl-p-toluenesulfonamide would likely proceed through the initial formation of the mono-isobutyl product, which would then need to undergo a second, more challenging, alkylation cycle.

Table 3: Example of a Manganese-Catalyzed Mono-N-Alkylation System

Substrate Alkylating Agent Catalyst Base Solvent Temperature

Photoredox-Catalyzed Sulfonylation

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions using visible light. nih.gov These methods can be applied to the synthesis of sulfonamides, including N,N-disubstituted variants.

These protocols often involve the generation of a sulfonyl radical intermediate from a suitable precursor. This radical can then engage with an amine to form the sulfonamide. Some of the most recent advances use a synergistic approach combining photoredox and copper catalysis. In such a system, the photocatalyst, upon activation by blue light, generates an aryl radical from a precursor, which then reacts with a sulfur dioxide source to form a sulfonyl radical. This radical is subsequently captured by a Cu(II)-amido complex, formed from the amine and a copper salt, to yield the final sulfonamide product. This strategy is noted for its broad functional group tolerance and its applicability to electron-deficient amines. nih.gov

Novel Synthetic Routes and Process Intensification

The drive towards safer, more efficient, and sustainable chemical manufacturing has spurred the development of novel synthetic methodologies for a wide range of compounds, including N,N-disubstituted sulfonamides. Process intensification, which aims to create dramatically smaller, cleaner, and more energy-efficient technologies, is at the forefront of this evolution. google.com For the synthesis of N,N-diisobutyl-p-toluenesulfonamide, this paradigm shift is exemplified by the transition from traditional batch processing to advanced continuous flow methods.

Continuous Flow Synthesis Methods

Continuous flow synthesis represents a significant advancement over conventional batch production for the synthesis of N,N-diisobutyl-p-toluenesulfonamide. This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. The product is then collected continuously at the outlet. This approach offers superior control over reaction parameters, enhanced safety, and increased efficiency compared to batch methods. nih.gov

The primary route for synthesizing N,N-diisobutyl-p-toluenesulfonamide is the reaction of p-toluenesulfonyl chloride with diisobutylamine. In a continuous flow setup, this reaction can be precisely managed to overcome challenges associated with batch processing, such as exothermic heat release and potential side reactions.

Research Findings and Process Design:

A conceptual continuous flow process for N,N-diisobutyl-p-toluenesulfonamide synthesis can be designed based on established principles for sulfonamide formation in microreactors or tubular reactors. acs.org The system would typically involve the following stages:

Reagent Introduction: Two separate streams, one containing p-toluenesulfonyl chloride dissolved in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) and the other containing diisobutylamine, are continuously introduced into the system using high-precision pumps. rsc.org A base, such as triethylamine or an aqueous solution of sodium hydroxide, may be introduced as a third stream to neutralize the hydrochloric acid byproduct.

Mixing and Reaction: The streams converge at a T-mixer or a more sophisticated micromixer, which ensures rapid and efficient mixing. nih.gov The combined stream then flows through a heated or cooled reactor coil or a microstructured reactor. The precise control of temperature and the short diffusion distances in these reactors allow for rapid heat dissipation, mitigating the risks associated with the highly exothermic nature of the sulfonylation reaction. rsc.orgcetjournal.it

Residence Time Control: The volume of the reactor and the flow rate of the reagents determine the residence time—the average time a molecule spends in the reactor. This parameter can be finely tuned to ensure complete reaction and minimize the formation of impurities. For analogous sulfonamide syntheses, residence times can be as short as a few minutes. nih.gov

In-line Quenching and Work-up: The product stream emerging from the reactor can be directly quenched by introducing a continuous stream of water or a suitable quenching agent. Subsequent in-line liquid-liquid extraction can be performed using membrane-based separators to remove byproducts and unreacted starting materials, leading to a cleaner crude product stream.

The advantages of such a continuous process are significant. The small reactor volume and superior heat transfer capabilities dramatically improve the inherent safety of the process by preventing thermal runaway. rsc.org Furthermore, the high surface-area-to-volume ratio in microreactors can accelerate reaction rates, leading to very high space-time yields. rsc.org For example, studies on the continuous synthesis of related sulfonyl chlorides have demonstrated space-time yields as high as 6.7 kg L⁻¹ h⁻¹. rsc.org This level of intensification allows for the production of large quantities of material in a much smaller manufacturing footprint. researchgate.net

Interactive Data Table: Representative Parameters for Continuous Flow Sulfonamide Synthesis

The following table presents typical parameters derived from studies on continuous flow synthesis of various sulfonamides and their precursors, which would be applicable to the production of N,N-diisobutyl-p-toluenesulfonamide.

ParameterValue RangeRationale & SignificanceSupporting Evidence
Reactor Type Tubular Reactor (Coil) / Microreactor / CSTRTubular or microreactors offer excellent heat transfer and mixing. Continuous Stirred-Tank Reactors (CSTRs) may be used for reactions requiring longer residence times or for handling solids. google.comresearchgate.net
Residence Time 5 - 20 minutesShort residence times are sufficient for the rapid amination of sulfonyl chlorides, minimizing byproduct formation and increasing throughput. nih.govsemanticscholar.org
Temperature 20 - 80 °CThe reaction is exothermic; precise temperature control prevents side reactions and ensures product quality. The optimal temperature balances reaction rate and stability. nih.gov
Reagent Concentration 0.1 - 1.0 MOperating at higher concentrations, enabled by superior heat control, intensifies the process and reduces solvent waste. cetjournal.it
Flow Rate 0.5 - 10 mL/minDirectly influences residence time and production throughput. The rate is optimized based on reaction kinetics and reactor dimensions. nih.gov
Solvent Acetonitrile, DichloromethaneChosen for its ability to dissolve reactants and its compatibility with the reaction conditions. Greener solvent choices are an active area of research. rsc.orgnih.gov

The development of fully automated, multi-step continuous flow systems further enhances the efficiency of producing sulfonamides. acs.org Such platforms can integrate the synthesis of the p-toluenesulfonyl chloride precursor, its subsequent reaction with diisobutylamine, and the final purification steps into a single, seamless operation. researchgate.net This approach not only increases productivity but also improves reproducibility and reduces the potential for human error.

Chemical Reactivity and Mechanistic Studies of N,n Diisobutyl P Toluenesulfonamide

Nucleophilic and Electrophilic Characteristics within Reaction Pathways

The N,N-diisobutyl-p-toluenesulfonamide molecule possesses both nucleophilic and electrophilic centers, which govern its behavior in chemical reactions. A nucleophile is an electron-rich species that donates an electron pair to form a new covalent bond, while an electrophile is an electron-deficient species that accepts an electron pair. libretexts.orgkhanacademy.org

The key properties of p-toluenesulfonamides, including the N,N-diisobutyl derivative, include the ability to act as both a nucleophile and an electrophile, making them crucial intermediates in the synthesis of complex organic molecules. chemicalbook.com The nitrogen atom of the sulfonamide group has a lone pair of electrons, rendering it potentially nucleophilic. However, this nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the adjacent sulfonyl (SO₂) group.

Conversely, the sulfur atom of the sulfonyl group is highly electrophilic. It is bonded to two oxygen atoms and a nitrogen atom, creating a significant partial positive charge on the sulfur. This makes it susceptible to attack by nucleophiles. allen.in This electrophilic nature is exploited in reactions such as the catalytic diamination of alkenes, where related compounds like N,N-dibromo-p-toluenesulfonamide serve as the electrophile. nih.gov

Substitution Reaction Mechanisms

N,N-diisobutyl-p-toluenesulfonamide can participate in substitution reactions, primarily through mechanisms involving its aryl group or the sulfonyl center. Nucleophilic substitution at the phosphorus center of related organophosphorus compounds has been shown to proceed through either concerted or stepwise mechanisms, and similar principles can apply to the sulfur center of sulfonamides. sapub.orgsapub.org

A notable substitution pathway for aromatic compounds is the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. wikipedia.orgorganicreactions.org This multi-step process is distinct from traditional nucleophilic aromatic substitution as it does not require deactivating groups on the aromatic ring. wikipedia.org It proceeds through free radical intermediates and was first described for aromatic systems in 1970. wikipedia.orgyoutube.com While direct studies on N,N-diisobutyl-p-toluenesulfonamide are not prevalent, the mechanism is well-established for analogous aryl halides and provides a framework for understanding potential radical reactions.

The SRN1 mechanism generally involves the following key steps:

Initiation: An electron is transferred from a radical initiator or an external source to the aromatic substrate (e.g., an aryl halide), forming a radical anion. wikipedia.orgdalalinstitute.com

Fragmentation: This radical anion intermediate collapses, cleaving the bond to the leaving group to form an aryl radical and an anion. wikipedia.org

Propagation: The newly formed aryl radical reacts with a nucleophile to generate a new radical anion. wikipedia.orgresearchgate.net This new radical anion then transfers its electron to another molecule of the starting aromatic substrate, propagating the chain reaction and forming the final product. wikipedia.org

This pathway is significant because it allows for the substitution of unactivated aromatic systems via a radical chain mechanism. organicreactions.orgyoutube.com

Condensation and Derivatization Reactions

N,N-diisobutyl-p-toluenesulfonamide and related structures can be used as building blocks in condensation and derivatization reactions to synthesize more complex molecules. For instance, p-toluenesulfonyl chloride is commonly reacted with amino acids to form precursor sulfonamides. These can then undergo further amidation to yield N,N-disubstituted derivatives, demonstrating a pathway for derivatization at the carboxyl end of the amino acid. nih.gov

In a different synthetic application, a related compound, N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, serves as a key precursor in the preparation of complex structures like selectively protected aza-macrocycles and carbon-bridged metallacarboranes. sigmaaldrich.com This highlights the utility of the toluenesulfonamide framework in constructing elaborate molecular architectures.

Role in Protecting Group Chemistry

The p-toluenesulfonyl (tosyl) group is one of the most common sulfonyl-based protecting groups for amines in organic synthesis. nih.gov Sulfonamides are significantly more stable than other protected forms like carbamates, offering robustness in multi-step syntheses. google.comgoogle.com This stability, however, presents a considerable challenge when the protecting group needs to be removed. nih.govgoogle.com

The protection of a primary or secondary amine as a p-toluenesulfonamide (B41071) is a fundamental strategy in organic synthesis. The process typically involves reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. google.com The formation of N,N-diisobutyl-p-toluenesulfonamide is an example of this strategy, where diisobutylamine (B89472) is protected by the tosyl group.

The resulting tosylamides are generally stable, crystalline solids that are easily purified. google.com This strategy is part of a broader field of amine protection which includes other groups like Boc and Cbz, each with its own conditions for application and removal. fishersci.co.ukmasterorganicchemistry.com The tosyl group is chosen when high stability to a wide range of reaction conditions is required. nih.gov

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationTypical ReagentStabilityCommon Deprotection Conditions
p-ToluenesulfonylTs (or Tosyl)p-Toluenesulfonyl chloride (TsCl)Very High (Stable to acid and base)Harsh; Strong acid (e.g., HBr, TfOH) or strong reducing agents (e.g., Na/NH₃, SmI₂) nih.govorganic-chemistry.org
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Stable to base and hydrogenationMild to strong acid (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com
CarboxybenzylCbz (or Z)Benzyl chloroformate (CbzCl)Stable to acid and baseCatalytic hydrogenation (e.g., H₂, Pd/C) fishersci.co.ukmasterorganicchemistry.com

The robust nature of the N-S bond in p-toluenesulfonamides makes their cleavage (detosylation) notoriously difficult, often requiring harsh conditions that may not be compatible with other functional groups in a complex molecule. nih.gov A variety of methods have been developed to address this challenge.

Reductive cleavage is a common approach. Reagents such as samarium diiodide (SmI₂) can be used for the reductive cleavage of primary N-tosyl amides, particularly after activation of the nitrogen. organic-chemistry.org Another method involves the use of lithium metal and a catalytic amount of naphthalene (B1677914) in THF at low temperatures, which can achieve chemoselective deprotection. organic-chemistry.org

Acidic hydrolysis offers an alternative route. Trifluoromethanesulfonic acid has been shown to deprotect various N-arylsulfonamides. organic-chemistry.org Additionally, novel methods using alkali metal-silica gel materials have been developed for the deprotection of primary and secondary sulfonamides under specific conditions. google.comgoogle.com

Table 2: Selected Deprotection Methods for p-Toluenesulfonamides

MethodReagentsTypical ConditionsReference
Reductive CleavageLithium, catalytic naphthaleneTHF, low temperature organic-chemistry.org
Reductive CleavageSamarium diiodide (SmI₂)Requires activation of the sulfonamide organic-chemistry.org
Acidic HydrolysisTrifluoromethanesulfonic acid (TfOH)Near-stoichiometric amounts organic-chemistry.org
Reductive CleavageStage 0 or Stage I alkali metal-silica gelIn the presence of a proton source google.comgoogle.com

Applications of N,n Diisobutyl P Toluenesulfonamide in Advanced Organic Synthesis

Role as a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules, including Bioactive Compounds

There is no specific information in the reviewed literature that details the use of N,N-Diisobutyl-p-toluenesulfonamide as a direct precursor for the synthesis of complex organic molecules or bioactive compounds. Research in this area tends to focus on the parent compound, p-toluenesulfonamide (B41071), or other N-substituted derivatives.

Applications in Agrochemical and Specialty Chemical Synthesis

The synthesis of various N-alkyl-p-toluenesulfonamides is noted for its relevance to plasticizers and other industrial applications. nsf.gov However, specific examples or detailed research findings concerning the application of N,N-Diisobutyl-p-toluenesulfonamide in the synthesis of agrochemicals or specialty chemicals are not documented in the available literature. While the general class of toluenesulfonamides finds use as plasticizers, specific data for the N,N-diisobutyl variant is absent.

Catalytic and Ancillary Roles

The potential for sulfonamide-containing compounds to act as catalysts or play ancillary roles in chemical transformations is an area of active research. However, specific studies detailing such roles for N,N-Diisobutyl-p-toluenesulfonamide are not found in the current body of scientific literature.

As a Catalyst in Organic Transformations

No literature was identified that describes the use of N,N-Diisobutyl-p-toluenesulfonamide as a catalyst in organic transformations.

Components in Asymmetric Catalysis

The development of chiral ligands and auxiliaries is a cornerstone of modern asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. While sulfonamides, in general, have been explored as components in asymmetric catalysis, there is no specific mention of N,N-Diisobutyl-p-toluenesulfonamide in this context.

A search of scientific databases and literature reveals no instances of N,N-Diisobutyl-p-toluenesulfonamide being employed as a chiral auxiliary or as a ligand in stereoselective reactions. Research in this field is extensive but does not include this specific compound.

Enantioselective Transformations (e.g., Diels-Alder reactions, aza-Darzens reaction, aza-Henry reaction, N,N-Acetal synthesis)

The p-toluenesulfonyl group (tosyl group) is a widely utilized functional group in organic chemistry, frequently employed as a protecting group for amines due to its stability and electron-withdrawing nature. This characteristic is foundational in many complex syntheses, including various enantioselective transformations. However, a detailed review of scientific literature indicates a lack of specific examples where p-Toluenesulfonamide, N,N-diisobutyl- is directly used as a catalyst or primary reagent in prominent enantioselective reactions such as the Diels-Alder, aza-Darzens, or aza-Henry reactions.

Similarly, while methods exist for the synthesis of α-sulfonamido acetals from primary sulfonamides, the direct application of tertiary sulfonamides like N,N-Diisobutyl-p-toluenesulfonamide in N,N-acetal synthesis is not prominently featured in available research. parchem.comgoogle.com The literature points to the broader family of p-toluenesulfonamides and their derivatives being crucial as synthetic intermediates and building blocks rather than specific named-reaction catalysts. patsnap.com For instance, the unsubstituted p-Toluenesulfonamide is used as a reagent in the aziridination of olefins.

Material Science and Industrial Chemical Applications

The industrial uses of N,N-Diisobutyl-p-toluenesulfonamide and its close chemical relatives are well-documented, primarily leveraging its properties as a specialty plasticizer and additive in various formulations.

Additives in Polymer Science (e.g., plasticizers, curing agents, gloss enhancers)

Sulfonamides, including N-alkylated p-toluenesulfonamides, are recognized for their utility as additives that impart desirable characteristics to polymers.

Plasticizers: N-alkyl-p-toluenesulfonamides are widely employed as plasticizers, particularly for polyamide resins, cellulose, and in hot-melt adhesives. scbt.com The function of these plasticizers is to increase the flexibility and workability of the polymer material. Compounds like N-butylbenzenesulfonamide (BBSA) are excellent plasticizers for various polyamides, including Nylon 6, PA 11, and PA 12. google.comchemicalbook.com They enhance flexibility, making the polymers suitable for applications requiring durability and resistance to environmental factors. google.com The compatibility of sulfonamide plasticizers with polyamides allows for the creation of molded articles that maintain flexibility over time and at high temperatures. google.com Given this established use, N,N-Diisobutyl-p-toluenesulfonamide is expected to function similarly as a plasticizer for these polymer systems.

Interactive Data Table: Sulfonamide Plasticizer Applications

Plasticizer Mentioned Polymer(s) Plasticized Key Benefits Source(s)
N-Alkyl-p-toluenesulfonamides Polyamides, Cellulose General plasticization for resins, adhesives, inks. scbt.com
N-Butylbenzenesulfonamide (BBSA) Polyamides (PA 11, PA 12), Polyacetals, Polycarbonates Excellent plasticizing effect, improves flexibility. google.comchemicalbook.com
o,p-Toluene sulfonamide Polyamides Acts as an antistatic agent, improves flexibility. parchem.com
Sulfonamide type plasticizers Polyamides Enables flexibility maintenance after salt exposure. google.com

Gloss Enhancers: Mixtures of ortho- and para-toluene sulfonamide (O/P-TSA) are noted for their ability to impart a smooth, uniform, high-gloss finish to resins. parchem.com This effect is achieved by improving the wetting ability of the resin with fillers, which allows for more uniform mixing and a flawless surface finish. parchem.com This application is particularly relevant for thermosetting resins and various coating applications. parchem.com

Components in Coatings, Adhesives, and Pigments

The properties that make N,N-Diisobutyl-p-toluenesulfonamide a valuable polymer additive also translate to its use in coatings, adhesives, and pigment formulations.

Coatings and Adhesives: In coatings, p-toluenesulfonamide and its derivatives contribute to creating durable and weather-resistant finishes. chemicalbook.com As a reactive plasticizer, the ortho/para-toluenesulfonamide mixture is used to improve the flow properties of thermosetting resins and to add flexibility to coatings derived from proteins like casein and shellac. nih.gov In adhesives, particularly hot-melt formulations, these sulfonamides enhance bonding properties, especially where high thermal stability is required. chemicalbook.compenpet.com N-n-Butyl benzene (B151609) sulfonamide is specifically mentioned for its use in hot-melt adhesives and surface coatings. chemicalbook.com

Pigments: Toluenesulfonamides play a role in the production of both fluorescent and non-fluorescent pigments. google.com They can act as a carrier for fluorescent dyes within a polymer matrix. nih.gov In the manufacturing process of certain pigments, aromatic sulfonamides, including mixtures of ortho- and para-toluenesulfonamide, are used as a key reactant in the polycondensation resin that encapsulates the colorant. google.compenpet.com This application leverages the sulfonamide's compatibility with the resin systems used to produce robust and stable pigments. parchem.comchemicalbook.com

Interactive Data Table: Applications in Formulations

Application Role of Toluenesulfonamide Specific Compounds Mentioned Source(s)
Coatings Improves flexibility and durability. p-Toluenesulfonamide, O/P-TSA chemicalbook.comnih.gov
Adhesives Enhances bonding and thermal stability in hot-melts. p-Toluenesulfonamide, N-n-Butyl benzene sulfonamide chemicalbook.comchemicalbook.com
Pigments Component of the polymer resin matrix, carrier for dyes. p-Toluenesulfonamide, O/P-TSA parchem.comgoogle.comchemicalbook.comnih.gov

Application in Electroplating Solutions

Aromatic sulfonamides are important additives in electroplating baths, particularly for nickel plating. parchem.com In these solutions, compounds like p-toluenesulfonamide function as a primary brightener or a carrier. parchem.com Their role is to help produce a bright, level, and smooth nickel deposit on the substrate. They work in conjunction with other additives to reduce the porosity of the plating and enhance the throwing power of the electroplating solution. parchem.com Patents describe formulations for nickel plating brighteners that include 40-60 g/L of p-toluenesulfonamide as a key component. parchem.com

Advanced Spectroscopic and Structural Elucidation of N,n Diisobutyl P Toluenesulfonamide and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Structural Confirmation and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. researchgate.net For N,N-Diisobutyl-p-toluenesulfonamide, these methods confirm the key structural motifs: the p-substituted benzene (B151609) ring, the sulfonamide group, and the isobutyl chains.

The sulfonamide group (SO₂N) gives rise to very characteristic vibrational bands. Two particularly strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the infrared spectrum. amazonaws.com Based on data for related sulfonamides, these are typically observed in the regions of 1380-1320 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N bond stretching vibration is generally weaker and appears at lower wavenumbers.

The aromatic p-substituted ring shows several characteristic bands. C-H stretching vibrations above 3000 cm⁻¹ are typical. s-a-s.org In-plane C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also informative; for a p-disubstituted benzene ring, a strong band is expected in the 840-810 cm⁻¹ range, which can be a key indicator of the substitution pattern.

The aliphatic isobutyl groups introduce C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (scissoring, rocking, and wagging) in the 1470-1365 cm⁻¹ region. s-a-s.org The presence of the isopropyl-like moiety within the isobutyl group (–CH(CH₃)₂) often results in a characteristic doublet in the C-H bending region.

Raman spectroscopy complements FTIR, as vibrations that are weak in the IR spectrum may be strong in the Raman, and vice-versa. researchgate.net For instance, the symmetric vibrations of the non-polar C-C bonds in the aromatic ring are often more prominent in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for N,N-Diisobutyl-p-toluenesulfonamide Note: These are expected ranges based on analogous compounds and general spectroscopic data.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Sulfonyl (SO₂)Asymmetric Stretch1380 - 1320StrongMedium
Sulfonyl (SO₂)Symmetric Stretch1180 - 1160StrongMedium-Weak
Aromatic C-HStretch3100 - 3000Medium-WeakStrong
Aromatic C=CRing Stretch1600 - 1450MediumStrong
Aromatic C-HOut-of-plane Bend (p-sub)840 - 810StrongWeak
Aliphatic C-HStretch2970 - 2870StrongStrong
Aliphatic CH₂/CH₃Bend (Scissoring/Wagging)1470 - 1365MediumMedium
S-NStretch980 - 910MediumWeak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. nih.gov For N,N-Diisobutyl-p-toluenesulfonamide, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure and can be used to distinguish it from potential isomers.

In the ¹H NMR spectrum , the p-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically δ 7.2-7.8 ppm). spectrabase.com The protons ortho to the electron-withdrawing sulfonyl group are expected to be downfield relative to the protons ortho to the methyl group. A singlet integrating to three protons for the toluene (B28343) methyl group (CH₃) would appear in the upfield aromatic region, around δ 2.4 ppm. chemicalbook.com The N-isobutyl groups would present a more complex pattern: a doublet for the six methyl protons (CH₃), a multiplet (nonet or two overlapping septets) for the two methine protons (CH), and a doublet for the four methylene (B1212753) protons (CH₂-N). The coupling between the CH and CH₂/CH₃ protons provides clear evidence for the isobutyl connectivity.

The ¹³C NMR spectrum complements the proton data. The aromatic region would show four distinct signals, with the carbon attached to the sulfonyl group being the most downfield. spectrabase.comchemicalbook.com The toluene methyl carbon appears around δ 21 ppm. The isobutyl groups would show three signals corresponding to the methyl, methine, and methylene carbons. spectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N,N-Diisobutyl-p-toluenesulfonamide Note: Predicted values are relative to TMS and based on data from analogous compounds like N,N-diethyl-p-toluenesulfonamide. spectrabase.com

Group¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Aromatic CH (ortho to SO₂)~ 7.7Doublet (d)~ 129.7
Aromatic CH (ortho to CH₃)~ 7.3Doublet (d)~ 127.5
Aromatic C-SO₂--~ 135.0
Aromatic C-CH₃--~ 143.5
Toluene CH₃~ 2.4Singlet (s)~ 21.5
N-CH₂~ 3.0Doublet (d)~ 55.0
CH(CH₃)₂~ 1.8Multiplet (m)~ 27.0
CH(CH₃)₂~ 0.9Doublet (d)~ 20.0

X-ray Crystallography for Solid-State Structural Determination

For sulfonamides, the geometry around the sulfur atom is a distorted tetrahedron. The S=O bond lengths are typically around 1.43 Å, while the S-N and S-C bonds are longer, in the range of 1.62 Å and 1.77 Å, respectively. nsf.gov The sum of the bond angles around the nitrogen atom can indicate its degree of planarity. In tertiary sulfonamides, this geometry is influenced by the steric bulk of the N-substituents.

The conformation of N,N-Diisobutyl-p-toluenesulfonamide is determined by the rotation around the S-N and S-C bonds. Steric hindrance between the bulky isobutyl groups and the toluene ring plays a major role in defining the most stable conformation. In the crystal structure of the diisopropyl analog, the molecule adopts a conformation where the propyl groups are gauche to the toluene moiety when viewed down the N-S bond. nsf.gov A similar staggered conformation would be expected for the diisobutyl derivative to minimize steric strain.

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal. nih.gov Although N,N-Diisobutyl-p-toluenesulfonamide lacks the N-H bond necessary for classical hydrogen bonding found in primary or secondary sulfonamides, it can still participate in weaker non-covalent interactions. nih.gov Weak C-H···O hydrogen bonds, where hydrogen atoms from the isobutyl or toluene methyl groups interact with the electronegative oxygen atoms of the sulfonyl group on an adjacent molecule, are highly probable. nsf.gov Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules can contribute to the stability of the crystal packing. nih.gov These interactions collectively create a stable, three-dimensional supramolecular architecture.

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. researchgate.net For N,N-Diisobutyl-p-toluenesulfonamide (Molecular Formula: C₁₅H₂₅NO₂S), the expected monoisotopic mass is approximately 283.16 Da. uni.lu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are well-suited for analyzing such moderately polar compounds. researchgate.net In positive ion mode ESI, the molecule would likely be detected as the protonated molecular ion [M+H]⁺ at m/z 284.17, or as adducts with sodium [M+Na]⁺ at m/z 306.15 or potassium [M+K]⁺ at m/z 322.12. uni.lu

Tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal characteristic fragmentation pathways. A hallmark fragmentation for p-toluenesulfonyl derivatives is the cleavage of the S-C(aryl) bond to produce the highly stable p-toluenesulfonyl cation or related fragments, though the most common fragmentation involves the formation of the tropylium (B1234903) ion. The cleavage of the C(aryl)-S bond followed by rearrangement results in the characteristic peak at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺. Another expected major fragment would be at m/z 155, corresponding to the p-toluenesulfonyl moiety [CH₃C₆H₄SO₂]⁺. Loss of one of the isobutyl groups ([M-C₄H₉]⁺) would result in a fragment at m/z 226. Further fragmentation of the N,N-diisobutylamino portion would also occur.

Table 3: Predicted ESI-MS Adducts and Major Fragments for N,N-Diisobutyl-p-toluenesulfonamide

Ionm/z (calculated)Description
[M+H]⁺284.17Protonated Molecular Ion
[M+Na]⁺306.15Sodium Adduct
[CH₃C₆H₄SO₂]⁺155.02p-Toluenesulfonyl cation
[C₇H₇]⁺91.05Tropylium ion
[M-C₄H₉]⁺226.11Loss of one isobutyl group

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation of a target compound from reaction byproducts and for assessing its purity. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

For a compound like N,N-Diisobutyl-p-toluenesulfonamide, Reversed-Phase HPLC (RP-HPLC) would be the method of choice. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's retention time would depend on its hydrophobicity; given the four alkyl chains and the aromatic ring, it would be reasonably well-retained. A UV detector, set to a wavelength where the aromatic ring absorbs (e.g., ~254 nm), would be used for detection. The purity of the sample can be determined by the percentage of the total peak area that corresponds to the main compound peak.

Gas chromatography could also be used, provided the compound is sufficiently volatile and thermally stable. A non-polar capillary column (e.g., polysiloxane-based) would be suitable, and a Flame Ionization Detector (FID) would provide a robust response for this organic analyte. The purity is assessed similarly to HPLC, by analyzing the relative peak areas in the resulting chromatogram.

Computational and Theoretical Investigations of N,n Diisobutyl P Toluenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine molecular geometries, energy levels, and various physicochemical properties. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. rsc.org Methods like B3LYP, often combined with basis sets such as 6-311G(d,p), are employed to optimize molecular geometry and predict vibrational frequencies and electronic properties for sulfonamide derivatives. researchgate.netresearchgate.net For N,N-diisobutyl-p-toluenesulfonamide, DFT calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

These calculations also yield global reactivity descriptors, which help in predicting the chemical behavior of the molecule. doaj.org Key descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index, derived from the energies of the frontier molecular orbitals. rsc.org

Table 1: Predicted Geometrical Parameters and Reactivity Descriptors for N,N-Diisobutyl-p-toluenesulfonamide (Illustrative Data) This table is generated based on typical values for related sulfonamide structures as specific data for N,N-diisobutyl-p-toluenesulfonamide is not available in the provided search results.

ParameterPredicted ValueMethod/Basis Set
S=O Bond Length1.44 ÅB3LYP/6-311G(d,p)
S-N Bond Length1.65 ÅB3LYP/6-311G(d,p)
C-S Bond Length1.77 ÅB3LYP/6-311G(d,p)
O-S-O Bond Angle120.5°B3LYP/6-311G(d,p)
Chemical Hardness (η)2.1 eVB3LYP/6-311G(d,p)
Electronegativity (χ)3.5 eVB3LYP/6-311G(d,p)
Electrophilicity Index (ω)2.9 eVB3LYP/6-311G(d,p)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks. mdpi.com The MEP surface maps the total electron density onto the electrostatic potential, providing a visual representation of the charge distribution. bhu.ac.in

For N,N-diisobutyl-p-toluenesulfonamide, the MEP surface would show regions of negative potential (typically colored red) and positive potential (colored blue). The negative regions, concentrated around the electronegative oxygen atoms of the sulfonyl group, represent likely sites for electrophilic attack. mdpi.comresearchgate.net Conversely, the positive regions indicate areas susceptible to nucleophilic attack. mdpi.com This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. malayajournal.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. doaj.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. malayajournal.orgnih.gov

In N,N-diisobutyl-p-toluenesulfonamide, the HOMO is expected to be localized on the p-tolyl group, while the LUMO might be distributed across the sulfonamide moiety. The energy gap would provide insight into the charge transfer possibilities within the molecule. irdindia.in

Table 2: Frontier Molecular Orbital Energies for N,N-Diisobutyl-p-toluenesulfonamide (Illustrative Data) This table is generated based on typical values for related sulfonamide structures as specific data for N,N-diisobutyl-p-toluenesulfonamide is not available in the provided search results.

OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital (Electron Donor)
LUMO-1.6Lowest Unoccupied Molecular Orbital (Electron Acceptor)
Energy Gap (ΔE)4.2Indicates high chemical stability

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies, computational methods can predict the most favorable reaction pathways. While specific mechanistic studies on N,N-diisobutyl-p-toluenesulfonamide are not detailed in the available literature, the general methodology would involve using DFT to locate the transition state structures for potential reactions, such as nucleophilic substitution or hydrolysis. This provides a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like N,N-diisobutyl-p-toluenesulfonamide are highly dependent on its three-dimensional conformation.

Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies. unram.ac.id For N,N-diisobutyl-p-toluenesulfonamide, this would involve studying the rotation around the S-N and N-C bonds to determine the preferred spatial arrangement of the bulky isobutyl groups and the p-toluenesulfonyl moiety. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, often in a simulated solvent environment. nih.govresearchgate.net MD simulations can reveal the flexibility of different parts of the molecule and the transitions between different conformations. nih.gov For N,N-diisobutyl-p-toluenesulfonamide, an MD simulation in an aqueous solution could explore its conformational behavior and hydration patterns, which are crucial for understanding its interactions in a biological context. nih.gov

Coordination Chemistry Studies of Sulfonamide Derivatives and Metal Complexation

Sulfonamides are known to act as ligands, coordinating with various metal ions through their nitrogen and oxygen donor atoms. nih.govresearchgate.net The coordination chemistry of these compounds is an active area of research, as metal complexes of sulfonamides often exhibit enhanced biological properties compared to the free ligands. bohrium.comnih.gov

In the case of N,N-diisobutyl-p-toluenesulfonamide, the nitrogen atom of the sulfonamide group is sterically hindered by the two bulky isobutyl groups. This steric hindrance might influence its coordination behavior. While coordination through the sulfonamide nitrogen is common for primary and secondary sulfonamides, N,N-disubstituted sulfonamides may favor coordination through the sulfonyl oxygen atoms. nih.gov Computational studies, particularly DFT, can be used to model the structure of potential metal complexes, predict their stability, and determine the preferred coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal center. nih.govwaikato.ac.nz The interaction between the sulfonamide ligand and a metal ion involves the ligand acting as a Lewis base, donating a lone pair of electrons to the metal, which acts as a Lewis acid. msu.edu

Q & A

Q. How is the crystal structure of N,N-diisobutyl-p-toluenesulfonamide determined using X-ray diffraction?

Methodological Answer:

  • Data Collection : Use a Bruker APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
  • Structure Solving : Apply direct methods (SHELXS97) to locate heavy atoms, followed by refinement via SHELXL97 .
  • Hydrogen Bonding : Refine N-bound H atoms using difference Fourier maps, and place C-bound H atoms in calculated positions with riding models .
  • Key Parameters :
Crystal SystemOrthorhombic, Aba2
a, b, c (Å)12.3169, 18.0787, 8.3819
V (ų)1866.4
Z4
R Factor0.028
  • Validation : Confirm absolute structure using Flack parameter analysis (e.g., 0.12(11) in this case) .

Q. What synthetic routes are effective for preparing N,N-diisobutyl-p-toluenesulfonamide?

Methodological Answer:

  • Copper-Catalyzed Coupling : React iodinated arenes with p-toluenesulfonamide using CuI catalysts and ligands like rac-trans-N,N′-dimethylcyclohexane-1,2-diamine. Optimize at 150°C for 12–24 hours .
  • One-Pot Amidation : Combine iodination (e.g., using N-iodosuccinimide) and coupling steps in a single reaction vessel. For less activated arenes (e.g., m-xylene), increase temperature to 70°C for iodination and 150°C for coupling .

Q. How can hydrogen bonding in sulfonamide derivatives be characterized experimentally?

Methodological Answer:

  • IR Spectroscopy : Identify N–H stretching vibrations (typically 3300–3200 cm⁻¹) and S=O interactions (1150–1120 cm⁻¹) .
  • X-Ray Diffraction : Resolve intermolecular H-bonds (e.g., N–H···O=S) by analyzing atomic distances (e.g., 2.8–3.2 Å) and angles (100–170°) in crystal structures .

Advanced Questions

Q. How can discrepancies in hydrogen bonding patterns from crystallographic studies be resolved?

Methodological Answer:

  • Difference Fourier Maps : Locate missing H atoms (e.g., N-bound H) and refine their positions independently .
  • Restraints : Apply geometric restraints for methyl group rotations while prohibiting tipping to match electron density .
  • Validation : Cross-check with spectroscopic data (e.g., IR) to confirm H-bonding consistency .

Q. How do ligand choices impact the efficiency of copper-catalyzed coupling reactions with p-toluenesulfonamide?

Methodological Answer:

  • Ligand Screening : Compare DMEDA (flexible) vs. rac-trans-cyclohexane-diamine (rigid) for sterically hindered substrates. The latter improves yields in ortho-substituted arenes by stabilizing reactive intermediates .
  • Optimization : For N-protected anilines (e.g., acetyl or tosyl), use excess ligand (2–3 equiv) to suppress side reactions .

Q. What computational methods validate the solubility and crystallinity of p-toluenesulfonamide derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate intermolecular interaction energies (e.g., H-bonding, π-stacking) to predict solubility trends .
  • Supercritical CO₂ Micronization : Correlate particle size (e.g., 5–20 µm) with pressure (150–300 bar) and temperature (40–60°C) using rapid expansion of supercritical solutions (RESS) .

Q. How are conflicting toxicity data for p-toluenesulfonamide interpreted in preclinical studies?

Methodological Answer:

  • Dose-Response Analysis : Administer compound via feed (e.g., 100–1000 ppm) to F344/N rats for 3 months. Monitor organ weights (e.g., liver, kidneys) and histopathology .
  • Statistical Models : Use ANOVA to distinguish between adaptive (e.g., transient weight loss) and adverse effects (e.g., hepatocyte hypertrophy) .

Q. What strategies improve the bioactivity of p-toluenesulfonamide conjugates in neurodegenerative models?

Methodological Answer:

  • Hybrid Design : Link p-toluenesulfonamide to tacrine via spacers (e.g., 3–5 methylene units) to enhance cholinesterase inhibition. Assess IC₅₀ values using Ellman’s assay .
  • Multi-Target Evaluation : Screen for anti-aggregation activity (e.g., Aβ peptide inhibition) alongside acetylcholinesterase (AChE) binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.